molecular formula C11H9BrO2S B11839714 Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate

Cat. No.: B11839714
M. Wt: 285.16 g/mol
InChI Key: NSIRKAZVUAZSPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene derivatives, including Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate, can be achieved through various methods. Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of benzo[b]thiophene derivatives often involves the use of aryne intermediates. For example, the reaction between o-silylaryl triflates and alkynyl sulfides can produce a wide range of substituted benzothiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of benzo[b]thiophene derivatives include sulfur, phosphorus pentasulfide, and alkynyl sulfides . Reaction conditions often involve high temperatures and the use of catalysts such as palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of benzo[b]thiophene with alkynyl sulfides can produce multisubstituted benzothiophenes .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect cellular signaling and function . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate include:

Uniqueness

. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

NSIRKAZVUAZSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br

Origin of Product

United States

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